molecular formula C21H25N3O6S B2998873 methyl 2-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251705-24-4

methyl 2-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2998873
CAS No.: 1251705-24-4
M. Wt: 447.51
InChI Key: ROHCWTGODYDEEI-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a chemical compound with the molecular formula C21H25N3O6S and a molecular weight of 447.5 g/mol . Its structure features a benzoate ester linked via an acetamide group to a 2-oxopyridine ring, which is further modified at the 3-position with an azepane-1-ylsulfonyl substituent. This specific architecture, particularly the azepane sulfonamide group and the N-acyl-2-pyridone motif, is of significant interest in medicinal chemistry and drug discovery research . Compounds with similar structural features have been investigated for their potential biological activities. Research into analogous molecules, especially those containing sulfonamide groups on nitrogen-containing heterocycles, has indicated promise as therapeutic agents, particularly in the development of antifungal treatments . The presence of the azepane ring, a seven-membered saturated heterocycle, may influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. This complex structure makes it a valuable intermediate or building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies in pharmaceutical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

methyl 2-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-30-21(27)16-9-4-5-10-17(16)22-19(25)15-23-12-8-11-18(20(23)26)31(28,29)24-13-6-2-3-7-14-24/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHCWTGODYDEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₅N₃O₅S, with a molecular weight of approximately 433.5 g/mol. The structure includes:

  • Azepane moiety : Contributes to the compound's biological interactions.
  • Sulfonamide group : Known for diverse biological activities, particularly in pharmaceuticals.
  • Pyridine derivative : Enhances potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps may include:

  • Formation of the azepane ring through cyclization reactions.
  • Sulfonylation using sulfonyl chlorides to introduce the sulfonamide group.
  • Coupling reactions to form the final product.

These synthetic routes require careful optimization of reaction conditions to maximize yield and purity.

The mechanism of action for this compound likely involves:

  • Interaction with specific molecular targets , including enzymes and receptors.
  • Hydrogen bonding and π-π interactions due to the presence of functional groups.

These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research on related sulfonamide derivatives showed inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Study ReferenceBiological ActivityFindings
AntitumorInhibition of tumor proliferation via PI3K/AKT/mTOR pathway modulation.
Enzyme InhibitionInteractions with specific enzymes leading to reduced activity in cancer cells.

Neuroprotective Effects

Preliminary investigations have also suggested neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. The azepane and pyridine components may enhance blood-brain barrier permeability, allowing effective central nervous system targeting.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

  • Sulfonamide group : Essential for enzyme interaction and inhibition.
  • Pyridine ring : Plays a crucial role in receptor binding affinity.

Research indicates that modifications to these groups can enhance or diminish biological efficacy, emphasizing the importance of SAR studies in drug development.

Case Study 1: Anticancer Properties

In a controlled study involving various sulfonamide derivatives, this compound was tested for its ability to inhibit tumor cell lines. Results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating potent anticancer activity .

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of related compounds on neuronal cell cultures subjected to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and promote neuronal survival, suggesting therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in the literature. Below is a detailed comparison based on substituents, synthesis, and inferred biological activity.

Core Pyridinone Derivatives with Sulfonamide Substituents

  • Compound 1251609-42-3 ():

    • Structure: 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide.
    • Key Differences: Replaces the benzoate ester with a 4-fluoro-2-methylphenyl acetamide group.
    • Implications: The fluoro-methylphenyl substituent may enhance lipophilicity and blood-brain barrier penetration compared to the methyl benzoate group in the target compound. However, the ester group in the target compound could improve metabolic stability or prodrug activation .
  • Ethyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate ():

    • Structure: Ethyl ester analog with a methylsulfonamido group instead of azepane sulfonyl.
    • Key Differences: Smaller sulfonamide substituent (methyl vs. azepane) and ethyl ester vs. methyl ester.
    • Implications: The azepane group in the target compound may confer stronger hydrogen-bonding interactions with biological targets, while the ethyl ester might alter pharmacokinetics (e.g., slower hydrolysis) .

Pyridinone Derivatives with Aryl Substituents

  • N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine tert-butyl ester (): Structure: Features a 2,4-difluorobenzoyl group and amino substitution on the pyridinone ring. Implications: Fluorine atoms likely enhance electronegativity and target binding affinity, whereas the azepane sulfonyl group in the target compound may prioritize protease or sulfotransferase inhibition .

Pyrrolo[3,2-d]pyrimidine Derivatives ():

  • Structure: Prop-2-yn-1-yl and pent-4-yn-1-yl esters linked to pyrrolopyrimidine-dione cores.
  • Key Differences: Pyrrolopyrimidine vs. pyridinone core; alkyne ester substituents.
  • Implications: The pyrrolopyrimidine scaffold is associated with anticancer and antiviral activity, while the target compound’s pyridinone-sulfonamide system may target inflammatory or neurological pathways .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s benzoate ester and azepane sulfonyl groups may require multi-step synthesis, similar to methods described for analogous pyridinone derivatives (e.g., coupling reactions for acetamido bridges) .
  • Biological Activity: While direct activity data for the target compound are unavailable, structurally related sulfonamide-pyridinone hybrids demonstrate inhibitory effects on carbonic anhydrases and proteases .
  • Metabolic Stability : The methyl ester in the target compound may undergo faster hepatic hydrolysis than ethyl or tert-butyl esters, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 2-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving reductive amination, sulfonylation, and coupling. For example, intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (analogous to intermediate 2 in ) are prepared under solvent-free conditions with hydrazine hydrate, followed by reflux in absolute alcohol for 4 hours. TLC (chloroform:methanol, 7:3) is critical for monitoring reaction progress . Adjusting equivalents of reagents (e.g., 1.2 eq hydrazine hydrate) and reaction time can improve yield.

Q. How is purity validated during synthesis, and what analytical techniques are recommended?

  • Methodological Answer : Purity is assessed via TLC for intermediate steps and HPLC for final compounds. For structurally related pyridine derivatives (), NMR (¹H and ¹³C) and mass spectrometry are essential for confirming molecular integrity. For example, ¹H-NMR peaks (e.g., δ 7.83–7.44 ppm for aromatic protons) and coupling constants (e.g., J = 8.0 Hz) help verify regiochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow general safety guidelines for sulfonamide and pyridine derivatives. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Safety data for structurally similar compounds () emphasize using PPE (gloves, goggles) and proper ventilation during synthesis.

Advanced Research Questions

Q. How does the azepane-sulfonyl group influence the compound’s stability and reactivity in aqueous vs. non-polar solvents?

  • Methodological Answer : The azepane-sulfonyl moiety enhances solubility in polar aprotic solvents (e.g., DMSO) but may hydrolyze under acidic/basic conditions. Stability studies on analogous sulfonamides () suggest conducting pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) monitored via HPLC. For non-polar solvents (e.g., chloroform), stability is typically higher, but aggregation risks require dynamic light scattering (DLS) analysis.

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). For pyridine-based analogs (), orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) are recommended. Statistical meta-analysis of dose-response curves (IC₅₀/EC₅₀) and Hill slopes can identify outliers .

Q. How can computational modeling predict the compound’s interaction with target proteins, and what validation experiments are required?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding modes. For validation, synthesize truncated analogs (e.g., removing the benzoate group) and test activity via SPR or fluorescence polarization. demonstrates using ¹H-NMR chemical shifts (e.g., δ 8.53 ppm for NH groups) to validate hydrogen-bonding interactions.

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Modify lipophilicity via ester hydrolysis (e.g., replacing methyl benzoate with a free carboxylic acid) to enhance bioavailability. For hydrazide derivatives (), pro-drug strategies (e.g., pH-sensitive linkers) improve plasma stability. Conduct parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests (e.g., rat liver microsomes) to prioritize candidates .

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